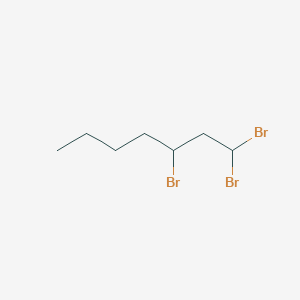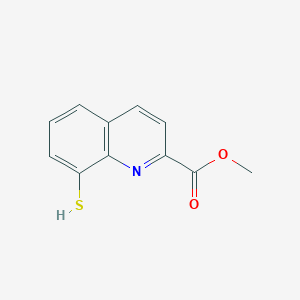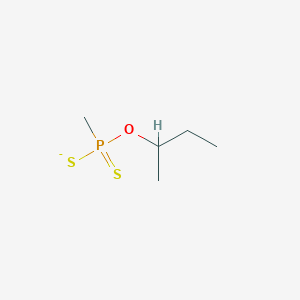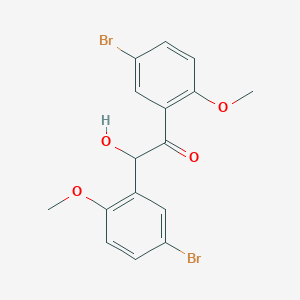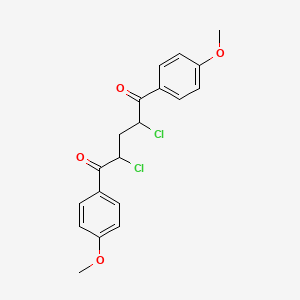
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two chlorine atoms attached to a pentane-1,5-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent steps to introduce the chlorine and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(p-methoxyphenyl)-1,1-dichloroethylene: Shares structural similarities but differs in the position of chlorine and methoxy groups.
Methoxychlor olefin: Another related compound with similar functional groups but different overall structure.
Uniqueness: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is unique due to its specific arrangement of chlorine and methoxy groups on the pentane-1,5-dione backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91404-08-9 |
|---|---|
Molekularformel |
C19H18Cl2O4 |
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
2,4-dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H18Cl2O4/c1-24-14-7-3-12(4-8-14)18(22)16(20)11-17(21)19(23)13-5-9-15(25-2)10-6-13/h3-10,16-17H,11H2,1-2H3 |
InChI-Schlüssel |
LIQDOPHOCSVYOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=C(C=C2)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


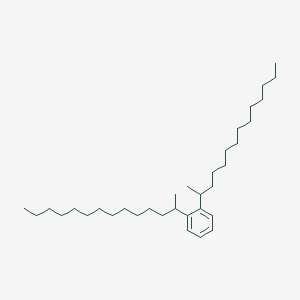



![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


